1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Porous organic polymers Sonogashira coupling Gas adsorption

1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS 60095-55-8; molecular formula C₂₂H₁₆Br₂Cl₂N₂, MW 539.09 g/mol) is a symmetric, dicationic viologen derivative in which both quaternary nitrogen centers of the 4,4'-bipyridinium core are substituted with 4-bromophenyl groups, with chloride as the counterion. It belongs to the broader class of 1,1'-disubstituted-4,4'-bipyridylium salts, which are widely studied for their reversible two-electron redox behavior, electrochromism, and utility as electron-accepting building blocks in supramolecular and porous materials.

Molecular Formula C22H16Br2Cl2N2
Molecular Weight 539.1 g/mol
Cat. No. B12297224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Molecular FormulaC22H16Br2Cl2N2
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Br)Br.[Cl-].[Cl-]
InChIInChI=1S/C22H16Br2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2
InChIKeySZZVFLMEAPHGOA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride: A Dual-Halogenated Viologen Building Block for Electroactive Porous Materials and Electrochromic Systems


1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS 60095-55-8; molecular formula C₂₂H₁₆Br₂Cl₂N₂, MW 539.09 g/mol) is a symmetric, dicationic viologen derivative in which both quaternary nitrogen centers of the 4,4'-bipyridinium core are substituted with 4-bromophenyl groups, with chloride as the counterion [1]. It belongs to the broader class of 1,1'-disubstituted-4,4'-bipyridylium salts, which are widely studied for their reversible two-electron redox behavior, electrochromism, and utility as electron-accepting building blocks in supramolecular and porous materials [2]. The defining structural feature—two terminal aryl bromide substituents—distinguishes this compound from the broader viologen family by enabling participation in palladium-catalyzed cross-coupling (Sonogashira, Suzuki) polymerizations, thereby allowing the integration of the viologen redox core into extended π-conjugated porous organic polymers and covalent organic frameworks [3].

Why 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride Cannot Be Replaced by Generic Viologens in Porous Material and Electrochromic Applications


Viologens are a chemically diverse class whose redox potentials, electrochromic color, surface adsorption behavior, and synthetic utility are exquisitely sensitive to the identity of the N,N'-substituents [1]. The 4-bromophenyl groups in this compound serve three non-interchangeable functions simultaneously: (i) the electron-withdrawing bromine atoms (Hammett σₚ = +0.23) shift the viologen reduction potentials anodically relative to non-halogenated phenyl or alkyl viologens, directly impacting the operating voltage window in electrochromic devices and the thermodynamic driving force for electron-transfer processes; (ii) the two terminal aryl C–Br bonds function as reactive handles for Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling polymerizations, enabling covalent integration of the viologen redox center into porous organic polymer backbones—a capability completely absent in non-halogenated analogs such as 1,1'-diphenyl-4,4'-bipyridinium dichloride or 1,1'-dibenzyl-4,4'-bipyridinium dichloride [2]; and (iii) the extended π-surface of the bromophenyl groups enhances non-covalent adsorption on graphitic electrodes compared with alkyl-substituted viologens, influencing thin-layer electrochemistry and phase-transition behavior [3]. These three functional attributes—redox tuning, polymerizable handles, and surface interaction—are inseparable from the specific molecular structure and cannot be replicated by simple substitution with the more common methyl, benzyl, or unsubstituted phenyl viologens.

1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride: Quantitative Differentiation Evidence Against Closest Analogs


Enabled Sonogashira Polymerization to Yield Viologen-Based Porous Organic Polymers with Measured BET Surface Areas and Optical Bandgaps

This compound serves as the sole viologen monomer in Sonogashira-Hagihara cross-coupling with 1,3,5-tris(4-ethynylphenyl)benzene to yield the porous organic polymer POP-V2. The resulting polymer exhibits a BET surface area of 960 m²/g, an optical bandgap of 2.24 eV (neutral state), H₂ uptake of 5.59 mmol/g (77 K, 1150 mbar), and CO₂ uptake of 1.27 mmol/g (298 K, 1100 mbar). In head-to-head comparison, POP-V1—synthesized using the same viologen monomer but with tris(p-ethynylphenyl)amine as the co-monomer—yields a BET surface area of only 812 m²/g, an optical bandgap of 2.17 eV, H₂ uptake of 5.04 mmol/g, and CO₂ uptake of 0.67 mmol/g [1]. The differential gas adsorption and electronic properties arise from the choice of the bromophenyl viologen building block and co-monomer. Non-halogenated viologens such as 1,1'-diphenyl-4,4'-bipyridinium dichloride cannot participate in this cross-coupling polymerization at all, as they lack the requisite aryl halide functionality, making this compound uniquely enabling for this class of redox-active porous materials [1].

Porous organic polymers Sonogashira coupling Gas adsorption

Redox Potential Tuning via Electron-Withdrawing 4-Bromophenyl Substituents Compared with Non-Halogenated Phenyl and Benzyl Viologens

The first half-wave reduction potential (E₁/₂¹) of viologens is linearly correlated with the calculated pKb of the aromatic N-substituents, enabling prediction of redox potentials from substituent electronic effects [1]. The 4-bromophenyl group is electron-withdrawing (Hammett σₚ = +0.23) and decreases the basicity (increases pKb) of the aromatic substituent relative to unsubstituted phenyl, thereby shifting E₁/₂¹ to more positive (less negative) values. Experimentally, the closely related 1,1'-diphenyl-4,4'-bipyridinium dication exhibits E₁/₂¹ = −0.12 V vs. Ag/AgCl and E₁/₂² = −0.42 V vs. Ag/AgCl (in acetonitrile), while 1,1'-dibenzyl-4,4'-bipyridinium exhibits more negative values of E₁/₂¹ = −0.27 V vs. Ag/AgCl and E₁/₂² = −0.70 V vs. Ag/AgCl [2]. On an HOPG electrode surface, the midpoint potential (E₁/₂) of diphenyl viologen is −0.18 V, which is 0.10 V more positive than that of dibenzyl viologen (−0.28 V), confirming the anodic shift imparted by the directly conjugated phenyl ring [3]. Introduction of the electron-withdrawing bromine at the para position is predicted, based on the established linear free-energy relationship, to further shift E₁/₂¹ anodically by approximately 30–60 mV relative to the unsubstituted diphenyl viologen [1].

Electrochemistry Cyclic voltammetry Redox tuning

Redox-Switchable Gas Adsorption in POP-V2: H₂ and CO₂ Uptake Modulation Between Neutral and Reduced States

The porous organic polymer POP-V2, synthesized from this compound via Sonogashira coupling, exhibits redox-state-dependent gas adsorption. In the neutral (dicationic) state, POP-V2 adsorbs 5.59 mmol/g of H₂ at 77 K (1150 mbar) and 1.27 mmol/g of CO₂ at 298 K (1100 mbar). Upon chemical reduction with lithium naphthalenide to the neutral quinoid viologen state (red-POP-V2), the H₂ uptake decreases to 3.51 mmol/g (−37%) and CO₂ uptake decreases to 1.09 mmol/g (−14%) [1]. This redox-switchable behavior is directly attributable to the viologen moiety contributed by the target compound; POP-V1, constructed with the same viologen monomer but a triarylamine co-monomer, shows different switching behavior—H₂ uptake drops from 5.04 to 4.39 mmol/g (−13%) upon reduction, while oxidation with NOBF₄ to ox-POP-V1 dramatically reduces H₂ uptake to 3.38 mmol/g (−33%) and BET surface area from 812 to 390 m²/g (−52%) [1]. In contrast, non-viologen porous organic polymers lack this intrinsic redox-switchable gas adsorption functionality entirely, as the switching mechanism depends on the viologen dication/radical cation/neutral quinoid redox triad built into the polymer backbone.

Redox-switchable adsorption Hydrogen storage Carbon dioxide capture

Enhanced π–π Surface Interaction of N-Phenyl Viologens on Graphitic Electrodes vs. N-Benzyl Analogs

The diphenyl viologen dication (dPhV²⁺), the direct non-brominated structural analog of this compound, forms a strongly adsorbed state on highly oriented pyrolytic graphite (HOPG) electrodes through π–π interactions between the phenyl rings and the graphite surface. This is in stark contrast to dibenzyl viologen (dBV²⁺), which forms only a gas-like adsorption layer without strong surface interaction [1]. The dPhV²⁺/dPhV•⁺ redox couple exhibits a midpoint potential (E₁/₂) of −0.18 V on HOPG, which is 0.10 V more positive than that of dBV (−0.28 V), indicating greater stabilization of the reduced radical cation form by the phenyl-substituted viologen [1]. X-ray photoelectron spectroscopy confirmed that the strongly adsorbed dPhV²⁺ film is hydrophilic and contains co-adsorbed water, unlike the gas-like dBV²⁺ layer [1]. The 4-bromophenyl substituent in the target compound is expected to further enhance these surface interactions due to the increased polarizability of the C–Br bond and additional halogen-bonding interactions with halide-containing electrolytes, a phenomenon systematically studied for halogenated N-phenylviologens [2].

Electrode adsorption HOPG electrochemistry Viologen phase transition

Supplier Quality Metrics: Available Purity Grades and Characterization Data for Procurement Decision-Making

This compound is commercially available from multiple specialized chemical suppliers with documented purity specifications. Bidepharm supplies the compound at standard purity of 95% with batch-specific quality control reports including NMR, HPLC, and GC analyses . Leyan offers the compound at 98% purity (Product No. 1240733) . Jilin Zhongke Yanshen Technology Co. provides the compound at 98% purity in package sizes of 1 g, 5 g, and 25 g, specifically marketed as a COF/MOF ligand building block with batch consistency documentation . The compound is characterized as a yellow solid, soluble in water, with recommended storage at room temperature under sealed conditions . In contrast, the non-halogenated analog 1,1'-diphenyl-4,4'-bipyridinium dichloride (CAS 47369-00-6) is less widely stocked and typically offered at lower purity grades without the specialized COF/MOF ligand documentation, reflecting the lower demand driven by its inability to participate in cross-coupling polymerizations.

Chemical procurement Purity analysis Quality assurance

Optimal Application Scenarios for 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride Based on Quantitative Evidence


Synthesis of Redox-Active Porous Organic Polymers (POPs) via Sonogashira-Hagihara Cross-Coupling

This compound is the experimentally validated viologen monomer for constructing porous organic polymers with demonstrated BET surface areas of 960 m²/g and redox-switchable gas adsorption. Researchers should use this compound—not the non-halogenated diphenyl viologen—when the synthetic strategy involves palladium-catalyzed Sonogashira coupling with ethynyl-functionalized co-monomers. As shown by Hua et al. (2016), reaction with 1,3,5-tris(4-ethynylphenyl)benzene yields POP-V2, which exhibits 18% higher surface area and 90% higher CO₂ uptake than POP-V1 derived from the same viologen monomer paired with a triarylamine co-monomer [1]. The resulting polymers are candidates for electrical swing adsorption processes, stimuli-responsive membranes, and electrochemical gas separation.

Electrochromic Device Fabrication Requiring Low Operating Voltage and Enhanced Electrode Adhesion

The electron-withdrawing 4-bromophenyl substituents are predicted to shift the first viologen reduction potential anodically by approximately 30–60 mV relative to unsubstituted diphenyl viologen (E₁/₂¹ = −0.12 V vs. Ag/AgCl) and by over 180 mV relative to dibenzyl viologen (E₁/₂¹ = −0.27 V vs. Ag/AgCl) [1][2]. This enables electrochromic devices that achieve color switching at lower applied voltages, potentially reducing energy consumption and side reactions. Furthermore, the enhanced π–π interaction of N-phenyl viologens with graphitic electrodes—evidenced by the strong adsorption of diphenyl viologen on HOPG (midpoint potential −0.18 V, 0.10 V more positive than dibenzyl viologen) [3]—suggests that bromophenyl-substituted viologens may offer improved electrode film stability and faster switching kinetics in carbon-based electrochromic devices.

Redox-Switchable Gas Adsorption and Stimuli-Responsive Materials

POP-V2 fabricated from this compound demonstrates a 37% reduction in H₂ uptake (from 5.59 to 3.51 mmol/g) and a 14% reduction in CO₂ uptake (from 1.27 to 1.09 mmol/g) upon electrochemical reduction of the viologen dication to the neutral quinoid state [1]. This redox-switchable gas adsorption, which is intrinsic to the viologen redox center contributed by this building block, is not observable in non-viologen porous polymers. Applications include smart adsorbents for on-demand gas capture and release, electrochemically controlled molecular sieving, and integrated sensing-actuation systems where gas binding is modulated by an electrical stimulus.

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Ligand Synthesis

The dual terminal aryl bromide groups enable this compound to serve as a ditopic linker precursor for constructing viologen-incorporated COFs and MOFs through cross-coupling or Zincke reactions. The compound is commercially positioned by multiple suppliers as a COF/MOF ligand building block, with batch-specific purity documentation (95–98%) and characterization data (NMR, HPLC, GC) that supports reproducible framework synthesis [1][2][3]. The ability to covalently integrate the electroactive viologen core into crystalline porous frameworks distinguishes this compound from non-halogenated viologens that can only be incorporated non-covalently (e.g., as encapsulated guests in anionic MOFs), which limits the achievable viologen loading and framework stability.

Quote Request

Request a Quote for 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.